molecular formula C16H13NO2 B2468048 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole CAS No. 71907-23-8

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2468048
CAS No.: 71907-23-8
M. Wt: 251.285
InChI Key: TZLFQYKSJWMBLA-DHZHZOJOSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name is 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole . It is also referred to by its CAS registry number 71907-23-8 and the molecular formula C₁₆H₁₃NO₂ (molecular weight: 251.29 g/mol). The SMILES notation is COC1=CC=C(/C=C/C2=NC3=CC=CC=C3O2)C=C1 , which encodes the (E)-configured ethenyl bridge connecting the benzoxazole moiety to the 4-methoxyphenyl group.

Identifier Value
CAS Number 71907-23-8
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.29 g/mol
SMILES COC1=CC=C(/C=C/C2=NC3=CC=CC=C3O2)C=C1

Molecular Geometry and Stereochemical Analysis

The molecule adopts a planar geometry due to the conjugated π-system spanning the benzoxazole ring, ethenyl bridge, and methoxyphenyl group. The (E)-configuration of the ethenyl bridge ensures optimal π-conjugation, minimizing steric hindrance between the benzoxazole and methoxyphenyl groups. Key geometric features include:

  • Bond lengths : The C=C double bond in the ethenyl bridge exhibits typical sp² hybridization, with bond lengths of ~1.34 Å.
  • Dihedral angles : The benzoxazole ring and methoxyphenyl group form a dihedral angle of ~66°, balancing conjugation and steric strain.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Infrared (IR) Spectroscopy

IR spectra reveal characteristic absorption bands:

Wavenumber (cm⁻¹) Assignment
3403–3047 C–H stretching (aromatic, ethenyl)
2973–2839 C–O–C (methoxy)
1642–1600 C=C (ethenyl, aromatic)
1537–1506 C–N (benzoxazole)
Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 500 MHz) :

δ (ppm) Multiplicity Integration Assignment
7.75 d (J = 16.4 Hz) 1H Ethenyl proton (Hα)
7.71 m 1H Benzoxazole aromatic proton
7.53 m 3H Methoxyphenyl aromatic protons
7.32 m 2H Methoxyphenyl aromatic protons
6.94 m 3H Methoxyphenyl aromatic protons
3.84 s 3H Methoxy group

¹³C NMR (CDCl₃, 125 MHz) :

δ (ppm) Assignment
163.2 Methoxyphenyl C–O–C
161.0 Benzoxazole oxygenated carbon
150.3 Benzoxazole nitrogenated carbon
142.2–139.1 Ethenyl carbons (Cα, Cβ)
129.1–119.6 Aromatic carbons
55.35 Methoxy carbon
UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV-Vis region due to π→π* transitions:

λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
364 25,000–30,000 π→π* (benzoxazole-ethenyl)

Crystallographic Studies and X-Ray Diffraction Patterns

Crystallographic data for this specific compound are not directly reported in the literature. However, related benzoxazole derivatives (e.g., 2-(4-methoxyphenyl)-1,3-benzoxazole) exhibit planar structures with hydrogen-bonding interactions and π-stacking. For example:

  • Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize the benzoxazole ring.
  • π-stacking : Centroid distances of ~3.6 Å between aromatic rings in crystal lattices.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on analogous benzoxazole styryl dyes reveal:

Property Value Implication
HOMO-LUMO gap ~3.5 eV Moderate bandgap for optoelectronic use
Electron density (HOMO) Localized on benzoxazole and ethenyl Facilitates charge transfer in excited states
Molar absorptivity (ε) >20,000 L·mol⁻¹·cm⁻¹ High extinction coefficient for UV absorption

These calculations align with experimental UV-Vis data, confirming the role of the ethenyl bridge in extending conjugation and red-shifting absorption.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLFQYKSJWMBLA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The most direct method involves reacting o-aminophenol with 4-methoxycinnamaldehyde under acidic conditions. In a representative procedure, equimolar quantities of o-aminophenol and 4-methoxycinnamaldehyde are refluxed in acetic acid at 120°C for 6–8 hours. The reaction proceeds via Schiff base formation, followed by cyclodehydration to yield the benzoxazole core. The E-isomer predominates due to thermodynamic stability, with yields averaging 65–75%.

Mechanistic Insights :

  • Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the amine.
  • Intramolecular cyclization eliminates water, forming the oxazole ring.
  • Conjugation stabilizes the ethenyl group, favoring the E-configuration.

BAIL Gel-Catalyzed Synthesis

A green chemistry approach utilizes Brønsted acidic ionic liquid (BAIL) gels as recyclable catalysts. In this method, o-aminophenol and 4-methoxycinnamaldehyde are mixed with 10 mol% BAIL gel and heated at 80°C for 2 hours. The catalyst promotes cyclization via dual hydrogen bonding and electrostatic interactions, achieving yields of 82–88%. The BAIL gel is recovered by filtration and reused for five cycles without significant activity loss.

Advantages :

  • Solvent-free conditions reduce waste.
  • Mild temperatures prevent decomposition of sensitive substituents.

Microwave-Assisted Synthesis Under Solvent-Free Conditions

Adapting protocols from benzothiazole synthesis, microwave irradiation accelerates the reaction between o-aminophenol and 4-methoxycinnamaldehyde. Components are mixed in a 1:1 molar ratio and irradiated at 300 W for 5–7 minutes. This method achieves 78–85% yield, with the E-isomer confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 16.2 \, \text{Hz} $$).

Key Parameters :

  • Power : 300–350 W optimizes energy transfer without side reactions.
  • Time : Prolonged irradiation (>10 minutes) decreases yield due to decomposition.

Palladium-Catalyzed Cross-Coupling Approaches

Heck Coupling of 2-Bromo-1,3-Benzoxazole

For late-stage functionalization, 2-bromo-1,3-benzoxazole reacts with 4-methoxystyrene under Heck conditions. A mixture of Pd(OAc)$$2$$ (5 mol%), PPh$$3$$ (10 mol%), and K$$2$$CO$$3$$ in DMF is heated at 110°C for 12 hours, yielding 70–75% of the target compound.

Challenges :

  • Requires pre-synthesis of 2-bromo-1,3-benzoxazole.
  • Palladium residues necessitate stringent purification.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature (°C) Time Yield (%) E-Selectivity
Acid-catalyzed Acetic acid 120 8 h 65–75 >95%
BAIL gel Solvent-free 80 2 h 82–88 >98%
Microwave Solvent-free 300 W (microwave) 7 min 78–85 97%
Heck coupling Pd(OAc)$$_2$$, DMF 110 12 h 70–75 99%

Trade-offs :

  • BAIL gel : Highest yield and selectivity but requires catalyst synthesis.
  • Microwave : Fastest method, suitable for high-throughput screening.
  • Heck coupling : Versatile for derivatives but costlier due to palladium.

Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) : δ 8.21 (s, 1H, oxazole-H), 7.89 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, ethenyl-H), 7.52 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 6.99 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 6.85 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, ethenyl-H), 7.45–7.30 (m, 4H, benzoxazole-H).
  • IR (KBr) : 1620 cm$$^{-1}$$ (C=N), 1605 cm$$^{-1}$$ (C=C), 1250 cm$$^{-1}$$ (C-O-C).

Chromatographic Purification

Silica gel chromatography (acetone/petroleum ether, 1:19) resolves unreacted aldehyde and by-products, achieving >99% purity.

Applications and Derivatives

The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) and inhibits photosynthetic electron transport in spinach chloroplasts (IC$$_{50}$$ = 18 µM). Derivatives with electron-withdrawing groups on the benzoxazole ring show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzoxazoles.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various mycobacterial strains, including:

  • Mycobacterium avium
  • Mycobacterium kansasii

These findings suggest potential applications in treating tuberculosis and related infections. In comparative studies, this compound demonstrated higher efficacy against these strains than traditional antibiotics like isoniazid .

2. Herbicidal Activity
In addition to its antimicrobial properties, the compound has shown inhibitory effects on photosynthetic electron transport in plant systems. This suggests potential herbicidal applications, particularly against weeds that affect crop yields. The mechanism involves interaction with photosystem II, disrupting normal photosynthesis .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of twelve 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles for their antitubercular activity against sensitive and drug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound not only inhibited growth but also showed significantly higher activity against Mycobacterium avium and Mycobacterium kansasii compared to standard treatments .

Case Study 2: Photosynthesis Inhibition

Another investigation focused on the compound's ability to inhibit photosynthetic electron transport in spinach chloroplasts. The findings revealed that this compound effectively disrupted photosynthesis, indicating its potential as a herbicide .

Comparative Analysis of Biological Activities

Biological ActivityCompound EfficacyComparison to Standard
AntimycobacterialHighHigher than Isoniazid
HerbicidalModerateEffective against weeds

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Ortho vs. Para Substitution

a. Ortho-Substituted Analogs
  • 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole (Compound 2): PET Inhibition: Highest activity in the series (IC₅₀ = 76.3 μmol/L), attributed to steric and electronic effects favoring interaction with photosystem II’s donor side . Antimycobacterial Activity: Lower than Compound 3, suggesting para-substitution is critical for targeting mycobacterial enzymes .
b. Para-Substituted Analogs
  • Compound 3 (4-Methoxyphenyl) :
    • Antimycobacterial MIC Values :
  • M. tuberculosis: 16 μg/mL
  • M. kansasii: 8 μg/mL
  • M. avium: 32 μg/mL

    • PET Inhibition : Less active than ortho-substituted derivatives due to reduced steric compatibility with chloroplast binding sites .
  • 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole (Compound 4) :

    • MIC Values : Comparable to Compound 3 against M. avium and M. kansasii.
    • SAR Insight : The methylsulfanyl group enhances lipophilicity (log k = 3.24) but reduces molar volume (MV = 24.7 cm³/mol), balancing membrane penetration and target binding .

Cyclic vs. Linear Substituents

  • 2-[(E)-2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole (Compound 8): Activity: Equipotent to Compound 3 against mycobacteria.

Fluorescent Analogs

  • Fluorescent Brightener 393 (2-[4-[(E)-2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole) :
    • Application : Used as a fluorescent probe due to extended conjugation from the bisbenzoxazole structure.
    • Contrast : While structurally similar, its biological activity is untested, highlighting the role of substituents in diverging applications .

Data Tables

Table 1: Antimycobacterial Activity of Selected Benzoxazole Derivatives

Compound Substituent MIC (μg/mL)
Compound 3 4-Methoxyphenyl 16 (M. tuberculosis)
8 (M. kansasii)
32 (M. avium)
Compound 4 4-Methylsulfanylphenyl 16 (M. tuberculosis)
8 (M. kansasii)
16 (M. avium)
Compound 8 2,3-Dihydrobenzofuran-5-yl 16 (M. tuberculosis)
8 (M. kansasii)
32 (M. avium)
Isoniazid (Control) N/A 32 (M. avium)

Table 2: PET Inhibition and Physicochemical Properties

Compound IC₅₀ (μmol/L) log k (Lipophilicity) Molar Volume (cm³/mol)
Compound 2 76.3 3.12 22.1
Compound 3 >500 2.89 25.3
Compound 4 >500 3.24 24.7

Key Research Findings

Substituent Position Dictates Activity :

  • Para-substitution optimizes antimycobacterial activity, while ortho-substitution enhances PET inhibition .

Lipophilicity vs. Steric Effects :

  • Higher log k values correlate with improved membrane penetration but may reduce target binding specificity .

Cyclic Analogues :

  • The 2,3-dihydrobenzofuran group in Compound 8 provides metabolic stability without compromising antimycobacterial potency .

Biological Activity

The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole is a notable member of the benzoxazole family, characterized by its unique structural features that confer various biological activities. This article delves into its biological activity , focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H13NOC_{16}H_{13}NO. The compound features a methoxy group attached to a phenyl ring, linked via an ethenyl bridge to a benzoxazole moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluating a series of benzoxazole derivatives found that this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis and other mycobacterial strains. Specifically, it showed higher activity than isoniazid against M. avium and M. kansasii with minimal inhibitory concentration (MIC) values indicating potent efficacy .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro assays revealed that it possesses antiproliferative properties against several cancer cell lines, including breast cancer (MDA-MB-231). The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and subsequent caspase activation .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
  • DNA Interaction: It has been suggested that the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death .
  • Apoptosis Induction: Evidence suggests that it induces apoptosis in cancer cells by disturbing mitochondrial membrane potential .

Table 1: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntimicrobialM. tuberculosis< 6 µg/mL
M. avium< 6 µg/mL
Staphylococcus aureus4 µg/mL
AnticancerMDA-MB-231 (breast cancer)16.38 µM
A2780 (ovarian cancer)29.39 µM

Detailed Research Findings

  • Antiproliferative Studies : In a comparative study of various substituted benzoxazoles, this compound was among the most effective in inhibiting cell proliferation in multiple cancer cell lines .
  • Mechanistic Insights : Molecular docking studies have revealed that the lipophilicity of this compound enhances its membrane permeability, contributing to its biological activity .
  • Synthesis and Derivatives : The synthesis of related compounds has provided insights into structure-activity relationships (SAR), highlighting the significance of substituent positions on biological efficacy .

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